Nitrosourea
Overview
Description
Nitrosourea is both the name of a molecule and a class of compounds that include a nitroso (R-NO) group and a urea. These compounds are known for their antitumor properties and are extensively studied for their ability to cross the blood-brain barrier, making them effective in treating brain tumors such as glioblastoma multiforme . Nitrosoureas are DNA alkylating agents and are often used in chemotherapy .
Preparation Methods
Nitrosoureas can be synthesized through various methods. One common synthetic route involves the reaction of urea with nitrous acid. The reaction conditions typically require an acidic environment to facilitate the formation of the nitroso group. Industrial production methods often involve the use of more complex precursors and catalysts to increase yield and purity .
Chemical Reactions Analysis
Nitrosoureas undergo several types of chemical reactions, including:
Carbamoylation: This reaction involves the transfer of a carbamoyl group to a nucleophile, which can affect proteins and other macromolecules.
Oxidation and Reduction: Nitrosoureas can undergo oxidation and reduction reactions, although these are less common compared to alkylation and carbamoylation.
Common reagents used in these reactions include nitrous acid, urea, and various catalysts. The major products formed from these reactions are typically alkylated DNA and carbamoylated proteins, which contribute to the compound’s antitumor activity .
Scientific Research Applications
Nitrosoureas have a wide range of scientific research applications, including:
Chemistry: Used as alkylating agents in various chemical reactions and studies.
Biology: Studied for their effects on cellular processes and DNA interactions.
Industry: Utilized in the development of new drugs and therapeutic agents.
Recent research has also explored the use of nitrosoureas in nanotechnology, particularly in the development of drug delivery systems using boron nitride nanosheets .
Mechanism of Action
The antitumor activity of nitrosoureas is primarily due to their ability to alkylate DNA, leading to the formation of mono-adducts and interstrand cross-links. This alkylation disrupts DNA replication and transcription, ultimately resulting in cell death . Nitrosoureas also carbamoylate proteins, which can inhibit various cellular functions . The molecular targets of nitrosoureas include DNA and proteins, and the pathways involved are primarily related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Nitrosoureas are unique in their ability to cross the blood-brain barrier, which sets them apart from many other alkylating agents. Similar compounds include:
Carmustine (BCNU): Known for its use in treating brain tumors.
Lomustine (CCNU): Another nitrosourea used in chemotherapy.
Streptozocin: A naturally occurring this compound used in the treatment of pancreatic islet cell carcinomas.
These compounds share similar mechanisms of action but differ in their specific applications and side effect profiles. For example, lomustine has been associated with the development of interstitial lung disease .
Properties
IUPAC Name |
nitrosourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3N3O2/c2-1(5)3-4-6/h(H3,2,3,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTGTTZJOCZWJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NN=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156337 | |
Record name | Nitrosourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13010-20-3 | |
Record name | Nitrosourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13010-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrosourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrosourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Nitrosourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITROSOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0W1V6314Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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